molecular formula C24H38N6O6 B12546366 L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide CAS No. 154939-15-8

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide

Cat. No.: B12546366
CAS No.: 154939-15-8
M. Wt: 506.6 g/mol
InChI Key: CTHYOHOWDSDNJF-SSRYDLFMSA-N
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Description

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide is a synthetic peptide composed of the amino acids threonine, proline, tyrosine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide has several scientific research applications:

    Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

    Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: The peptide can be used in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    L-Proline, L-tyrosyl-L-threonyl-L-seryl-L-alanyl-L-leucyl-L-leucyl: This peptide shares some amino acid residues with L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide and can be used in similar applications.

    L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine: Another peptide with a similar structure that can be used in biochemical and pharmacological studies.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of threonine, proline, tyrosine, and lysine residues allows for unique interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

CAS No.

154939-15-8

Molecular Formula

C24H38N6O6

Molecular Weight

506.6 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H38N6O6/c1-14(31)20(26)24(36)30-12-4-6-19(30)23(35)29-18(13-15-7-9-16(32)10-8-15)22(34)28-17(21(27)33)5-2-3-11-25/h7-10,14,17-20,31-32H,2-6,11-13,25-26H2,1H3,(H2,27,33)(H,28,34)(H,29,35)/t14-,17+,18+,19+,20+/m1/s1

InChI Key

CTHYOHOWDSDNJF-SSRYDLFMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)N)N)O

Origin of Product

United States

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